molecular formula C24H19F3N4O B10926425 3-cyclopropyl-N-(3,4-difluorophenyl)-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-cyclopropyl-N-(3,4-difluorophenyl)-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10926425
M. Wt: 436.4 g/mol
InChI Key: XFURZZUHDYQHCY-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-N~4~-(3,4-DIFLUOROPHENYL)-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-N~4~-(3,4-DIFLUOROPHENYL)-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization with various substituents. Common synthetic routes may involve:

    Cyclization reactions: to form the pyrazolo[3,4-b]pyridine core.

    Substitution reactions: to introduce the fluorine atoms and other substituents.

    Coupling reactions: to attach the cyclopropyl and ethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-N~4~-(3,4-DIFLUOROPHENYL)-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: including halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds.

Scientific Research Applications

3-CYCLOPROPYL-N~4~-(3,4-DIFLUOROPHENYL)-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets, which could lead to new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-N~4~-(3,4-DIFLUOROPHENYL)-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions may include:

    Binding to enzymes or receptors: Modulating their activity and leading to biological effects.

    Pathway modulation: Influencing signaling pathways within cells, which can result in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-4-(4-fluorophenyl)-quinolyl-3-methanol: Shares structural similarities but differs in its core structure and functional groups.

    (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: Contains similar fluorinated phenyl groups but has a different core structure.

Uniqueness

3-CYCLOPROPYL-N~4~-(3,4-DIFLUOROPHENYL)-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a pyrazolo[3,4-b]pyridine core with multiple fluorinated substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H19F3N4O

Molecular Weight

436.4 g/mol

IUPAC Name

3-cyclopropyl-N-(3,4-difluorophenyl)-6-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H19F3N4O/c1-2-15-11-18(24(32)29-16-7-10-19(26)20(27)12-16)21-22(13-3-4-13)30-31(23(21)28-15)17-8-5-14(25)6-9-17/h5-13H,2-4H2,1H3,(H,29,32)

InChI Key

XFURZZUHDYQHCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)NC5=CC(=C(C=C5)F)F

Origin of Product

United States

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